Wnt/|A-catenin-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wnt/|A-catenin-IN-3 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in various biological processes, including embryonic development, tissue homeostasis, and the regulation of stem cell proliferation and differentiation . Dysregulation of the Wnt/β-catenin pathway is associated with several diseases, including cancer, making it an attractive target for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Wnt/|A-catenin-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Wnt/|A-catenin-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Wnt/|A-catenin-IN-3 has a wide range of scientific research applications, including:
Wirkmechanismus
Wnt/|A-catenin-IN-3 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. It binds to specific molecular targets within the pathway, such as the β-catenin protein, preventing its translocation to the nucleus and subsequent activation of target genes . This inhibition disrupts the signaling cascade, leading to altered gene expression and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds that target the Wnt/β-catenin signaling pathway include:
Wnt-C59: Another small molecule inhibitor that targets the Wnt/β-catenin pathway.
ICG-001: A compound that disrupts the interaction between β-catenin and its co-activator, CBP.
Uniqueness
Wnt/|A-catenin-IN-3 is unique in its specific binding affinity and inhibitory potency against the Wnt/β-catenin pathway. Its distinct chemical structure allows for selective targeting, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C26H23NO7 |
---|---|
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
4-methoxy-N-[3-(5,6,7-trimethoxy-4-oxochromen-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H23NO7/c1-30-18-10-8-15(9-11-18)26(29)27-17-7-5-6-16(12-17)20-13-19(28)23-21(34-20)14-22(31-2)24(32-3)25(23)33-4/h5-14H,1-4H3,(H,27,29) |
InChI-Schlüssel |
XSLDGSUTFJJGRI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC(=O)C4=C(C(=C(C=C4O3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.